molecular formula C9H7ClN2O2 B8457566 2-Chloro-3-(2-furylmethoxy)pyrazine

2-Chloro-3-(2-furylmethoxy)pyrazine

Cat. No.: B8457566
M. Wt: 210.62 g/mol
InChI Key: DXVKEZHWTCJCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(2-furylmethoxy)pyrazine is a synthetically versatile pyrazine derivative intended for research and development use. The pyrazine core, a privileged scaffold in medicinal chemistry, is known for its diverse biological activities and is present in several clinically used drugs. This compound is specifically designed for use in chemical synthesis, particularly in cross-coupling reactions and as a key intermediate for constructing more complex molecules. While specific biological data for this compound is not available, research on structurally related 2-chloro-3-substituted pyrazines reveals significant potential. Notably, 2-chloro-3-hydrazinopyrazine derivatives have been designed, synthesized, and biologically evaluated as multifunctional agents for Alzheimer's disease treatment . These compounds function as acetylcholinesterase inhibitors (AChEIs) and exhibit neuroprotective effects against Amyloid-beta (Aβ1–42)-induced cytotoxicity, reducing tau hyperphosphorylation and modulating heat shock protein 70 (HSP70) expression . The 2-chloro substituent on the pyrazine ring is a key reactive site, enabling further functionalization through various reactions, including Minisci-type radical substitutions, which are useful for synthesizing alkyl- and acyl-substituted heteroaromatics . This product is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary analyses to confirm the product's identity and purity for their specific applications.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

2-chloro-3-(furan-2-ylmethoxy)pyrazine

InChI

InChI=1S/C9H7ClN2O2/c10-8-9(12-4-3-11-8)14-6-7-2-1-5-13-7/h1-5H,6H2

InChI Key

DXVKEZHWTCJCPP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC2=NC=CN=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact :

  • Chlorine : Enhances electrophilicity, enabling nucleophilic substitution (e.g., ).
  • Alkoxy/Furylmethoxy : Increases solubility and modulates electronic properties (e.g., furan’s π-conjugation in ).
  • Bulkier groups (quinolylthio): Alter steric hindrance and intermolecular interactions, affecting crystallinity and spectroscopic profiles .

Physicochemical Properties

  • IR Spectroscopy: For 2-chloro-3-(2-quinolylthio)pyrazine, C=N stretching vibrations appear at 1779 cm⁻¹, with quinoline ring vibrations at 654–1750 cm⁻¹. Computational models (MOPS-AlteQ) show <7 cm⁻¹ deviation from experimental data .
  • Thermal Stability : Fused-ring pyrazines (e.g., trifluoromethylphenyl derivatives) exhibit high thermal stability (decomposition >250°C), critical for electronic materials .
  • Solubility: Methoxy and furylmethoxy groups improve solubility in polar solvents compared to non-polar analogues (e.g., 2-chloro-3-phenylpyrazine) .

Antimicrobial Performance

Compound Microbial Targets Activity (vs. Control) Reference ID
2-Ethyl-3,6-dimethyl pyrazine Phytophthora capsici, Magnaporthe oryzae Superior to metalaxyl fungicide
Pyrazine carboxamides Mycobacterium tuberculosis MIC: 2–16 µg/mL
2-Chloro-3-(4-chlorophenyl)pyrazine Fungal pathogens Moderate activity (no MIC data)

The furylmethoxy group in the target compound may enhance antimicrobial activity due to furan’s known bioactivity, though direct evidence is lacking .

Notes

Research Gaps: Limited experimental data exist for this compound’s specific bioactivity and electronic performance. Most studies focus on analogues .

Synthetic Challenges : Chlorine’s positional sensitivity (e.g., shows Cl is critical for trifluoromethoxy group introduction) complicates regioselective modifications.

Conflicting Data: While alkoxy-pyrazines generally enhance solubility, bulky substituents (e.g., quinolylthio) may reduce bioavailability despite strong in vitro activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Melting Point (°C) Key Application
This compound C₉H₇ClN₂O₂ Not reported Antimicrobial (predicted)
2-Chloro-3-(chloromethyl)pyrazine C₅H₄Cl₂N₂ Not reported Chemical synthesis
2-Ethyl-3,6-dimethyl pyrazine C₈H₁₂N₂ Not reported Antifungal agents

Table 2: Electronic Properties of Fused-Ring Pyrazines

Compound LUMO (eV) Electron Mobility (cm² V⁻¹ s⁻¹)
Trifluoromethylphenyl-pyrazinacene −3.8 0.03
Benzothiadiazole-pyrazine hybrid −3.5 0.015

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing alkoxy groups at the 3-position of chloropyrazines, and how can reaction conditions be optimized for 2-Chloro-3-(2-furylmethoxy)pyrazine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of a chlorine atom with an alkoxy group. For example, reacting 2-chloropyrazine derivatives with furfuryl alcohol under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) for 12–24 hours. Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating the product, with yields ranging from 60–90% depending on substituent steric effects . Optimization should focus on solvent selection, reaction time, and stoichiometric ratios to minimize side reactions (e.g., over-oxidation or dimerization).

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation address potential structural ambiguities?

  • Methodological Answer :

  • 1H/13C NMR : Key for confirming substitution patterns. The furylmethoxy group’s protons appear as distinct multiplets (δ 6.2–7.5 ppm), while pyrazine ring protons resonate downfield (δ 8.0–9.0 ppm). 13C NMR helps verify the alkoxy linkage (C-O signal at δ 60–70 ppm) .
  • HRMS : Essential for validating molecular formula and purity. Discrepancies between calculated and observed m/z values may indicate impurities or isotopic patterns from chlorine .
  • X-ray crystallography : Resolves structural ambiguities (e.g., dihedral angles between pyrazine and furan rings, π-π interactions). For example, similar compounds show dihedral angles of ~73° between aromatic rings .

Advanced Research Questions

Q. How do computational models explain the electronic transitions and non-radiative decay pathways in substituted pyrazines like this compound?

  • Methodological Answer : Density functional theory (DFT) and time-dependent DFT (TD-DFT) can map potential energy surfaces (S₀, S₁, S₂ states) and conical intersections. For pyrazines, the S₂→S₁ internal conversion is mediated by vibronic coupling, particularly in modes involving C-Cl and alkoxy substituents. Multiconfiguration methods (e.g., MCTDH) simulate nuclear dynamics, revealing how substituents like furylmethoxy alter radiative vs. non-radiative decay rates. Experimental benchmarks (e.g., UV-Vis absorption, fluorescence lifetimes) validate these models .

Q. What strategies exist for incorporating this compound into coordination polymers, and how do ligand modifications affect material properties?

  • Methodological Answer :

  • Coordination-driven self-assembly : React with transition metals (e.g., Ag⁺, Cr²⁺) to form 2D networks or chains. The pyrazine’s N atoms act as ligands, while the furylmethoxy group provides steric bulk, influencing topology (e.g., tetrahedral vs. square-planar geometries in Ag complexes) .
  • Redox activity : Electron-rich pyrazines (e.g., with electron-donating alkoxy groups) can undergo charge transfer with redox-active metals (e.g., Cr), yielding conductive or magnetic materials. For example, CrCl₂(pyrazine)₂ exhibits ferrimagnetic ordering below 55 K due to delocalized electrons on pyrazine ligands .
  • Cavity functionalization : In supramolecular hosts, π-π interactions between pyrazine and guest molecules (e.g., encapsulated pyrazines at 3.48 Å spacing) enhance stability .

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